1-(4-Chloro-2-methylphenyl)pentan-1-one
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Overview
Description
1-(4-Chloro-2-methylphenyl)pentan-1-one is a synthetic compound that belongs to the class of cathinones, which are structurally related to amphetamines
Preparation Methods
The synthesis of 1-(4-Chloro-2-methylphenyl)pentan-1-one typically involves the reaction of 4-chloro-2-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
1-(4-Chloro-2-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic samples.
Biology: Research studies investigate its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects and toxicity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)pentan-1-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects .
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)pentan-1-one is similar to other synthetic cathinones such as:
4-chloro-α-PVP: Both compounds share a similar structure but differ in their specific functional groups and pharmacological effects.
4-MDMC: This compound has a different substitution pattern on the aromatic ring, leading to variations in its chemical properties and biological activity.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUUJJDDNYPLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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